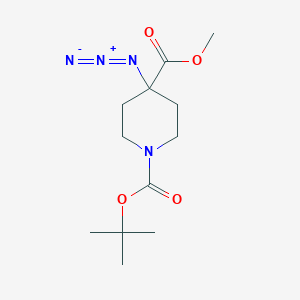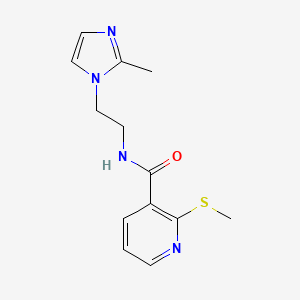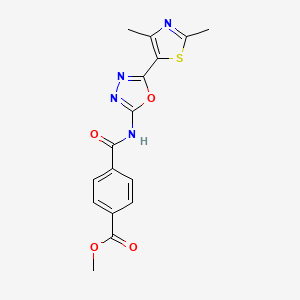
1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl 4-azidopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H18N4O2 . It has an average mass of 226.275 Da and a Monoisotopic mass of 226.142975 Da .
Molecular Structure Analysis
The molecular structure of “tert-butyl 4-azidopiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4th position with an azido group (-N3) and at the 1st position with a tert-butyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 4-azidopiperidine-1-carboxylate” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (6), number of H bond donors (1), number of freely rotating bonds (4), and a polar surface area of 58 Å .Scientific Research Applications
NMR Tagging and Ligand Binding Studies
O-tert-Butyltyrosine (Tby), related to the tert-butyl group in the chemical structure of interest, has been utilized as an NMR tag for high-molecular-weight systems. This application allows for the easy observation of tert-butyl groups in proteins without isotope labeling, facilitating the study of protein structures and interactions. This approach has enabled quantitative measurements of ligand binding affinities, demonstrating potential in protein research and drug development (Wan-Na Chen et al., 2015).
Organic Synthesis
The tert-butyl and methyl groups, key components of the molecule , are often used in the synthesis of complex organic molecules. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of novel inhibitors, showcasing the molecule's role in creating biologically active compounds. This highlights the molecule's importance in facilitating synthetic routes for the development of new drugs and chemicals (Chen Xin-zhi, 2011).
Synthetic Methodologies
Research into synthetic methodologies often involves molecules with tert-butyl and methyl groups due to their utility in various chemical transformations. For example, studies on the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines involve tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, underscoring the role of such compounds in developing new synthetic strategies for substituted piperidines (Rianne A. G. Harmsen et al., 2011).
Chemical Building Blocks
Tert-butyl phenylazocarboxylates, which share structural motifs with the molecule of interest, are versatile building blocks in synthetic organic chemistry. Their applications include nucleophilic substitutions and radical reactions, showcasing their versatility in modifying aromatic rings and creating novel compounds with potential applications in materials science and pharmaceuticals (Hannelore Jasch et al., 2012).
Intermediate in Biologically Active Compounds
Tert-Butyl compounds serve as important intermediates in the synthesis of many biologically active molecules. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is crucial in the synthesis of compounds like omisertinib (AZD9291), indicating the relevance of tert-butyl based compounds in medicinal chemistry (Bingbing Zhao et al., 2017).
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-11(2,3)20-10(18)16-7-5-12(6-8-16,14-15-13)9(17)19-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDISURQSHYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)
![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)


